(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl group and a trifluoromethylphenylmethoxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the fluorenylmethoxycarbonyl and trifluoromethylphenylmethoxy groups. Common reagents used in these reactions include protecting agents, coupling reagents, and catalysts. The reaction conditions often require precise temperature control, inert atmosphere, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid include other fluorenylmethoxycarbonyl-protected amino acids and trifluoromethyl-substituted compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both fluorenylmethoxycarbonyl and trifluoromethylphenylmethoxy groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO5/c29-28(30,31)18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34)/t19-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOVQPVDOOLGNC-CLOONOSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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